molecular formula C11H10ClN3O2 B14143382 ethyl5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate CAS No. 1269293-03-9

ethyl5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B14143382
CAS No.: 1269293-03-9
M. Wt: 251.67 g/mol
InChI Key: SLTXKUPLWPUBTO-UHFFFAOYSA-N
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Description

Ethyl5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with a pyridine ring and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: 5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Ethyl5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid: The carboxylic acid derivative.

    5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-methanol: The alcohol derivative.

    1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate: The non-chlorinated ester derivative.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

CAS No.

1269293-03-9

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

ethyl 5-chloro-1-pyridin-4-ylpyrazole-4-carboxylate

InChI

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)9-7-14-15(10(9)12)8-3-5-13-6-4-8/h3-7H,2H2,1H3

InChI Key

SLTXKUPLWPUBTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=NC=C2)Cl

Origin of Product

United States

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